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Compound of Interest

Compound Name: PROTAC c-Met degrader-2

Cat. No.: B15544065 Get Quote

In-Depth Technical Guide: PROTAC c-Met
Degrader-2
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

biological properties of PROTAC c-Met degrader-2, a proteolysis-targeting chimera designed

to induce the degradation of the c-Met proto-oncogene, a receptor tyrosine kinase.

Core Properties
PROTAC c-Met degrader-2 is a heterobifunctional molecule that incorporates the multi-kinase

inhibitor foretinib as the c-Met binding ligand, connected via a linker to a ligand that recruits the

Cereblon (CRBN) E3 ubiquitin ligase. This targeted degradation offers a promising therapeutic

strategy for cancers driven by aberrant c-Met signaling.

Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of PROTAC c-Met
degrader-2.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15544065?utm_src=pdf-interest
https://www.benchchem.com/product/b15544065?utm_src=pdf-body
https://www.benchchem.com/product/b15544065?utm_src=pdf-body
https://www.benchchem.com/product/b15544065?utm_src=pdf-body
https://www.benchchem.com/product/b15544065?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₅₁H₅₀F₂N₆O₁₃ PubChem

Molecular Weight 993.0 g/mol PubChem

Degradation (DC₅₀) 50 nM MedchemExpress

Maximum Degradation (Dₘₐₓ) >95%
Inferred from similar

compounds

Solubility
Poor aqueous solubility,

soluble in DMSO

Inferred from foretinib

properties

Stability

Stable under standard

laboratory conditions; specific

stability data not available

General PROTAC

characteristics

Mechanism of Action and Signaling Pathway
PROTAC c-Met degrader-2 functions by hijacking the ubiquitin-proteasome system to

selectively eliminate c-Met protein. The foretinib moiety binds to the c-Met kinase domain, while

the CRBN ligand recruits the E3 ubiquitin ligase complex. This proximity induces the

polyubiquitination of c-Met, marking it for degradation by the 26S proteasome.

The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and motility. Its

dysregulation is implicated in various cancers. PROTAC c-Met degrader-2 intervenes at the

initial stage of this pathway by eliminating the receptor itself.
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c-Met Signaling Pathway and PROTAC Intervention.

Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of

PROTAC c-Met degrader-2.
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Western Blot for c-Met Degradation
This protocol is used to quantify the reduction in c-Met protein levels following treatment with

the degrader.

Materials:

c-Met expressing cancer cell line (e.g., MKN-45, SNU-5)

Cell culture medium and supplements

PROTAC c-Met degrader-2 (stock solution in DMSO)

DMSO (vehicle control)

Phosphate-buffered saline (PBS)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels and electrophoresis apparatus

PVDF or nitrocellulose membranes and transfer apparatus

Blocking buffer (5% non-fat milk or BSA in TBST)

Primary antibodies: anti-c-Met, anti-GAPDH (or other loading control)

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells

with varying concentrations of PROTAC c-Met degrader-2 (e.g., 1 nM to 10 µM) and a
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vehicle control (DMSO) for a specified time (e.g., 24 hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli

buffer. Boil for 5 minutes at 95°C.

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate

proteins by electrophoresis and transfer to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate with primary anti-c-Met antibody overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash again and apply ECL substrate.

Detection and Analysis: Capture the chemiluminescent signal. Quantify band intensities and

normalize c-Met levels to the loading control.
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Experimental Workflow for Western Blot Analysis.
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Cell Viability Assay (MTT Assay)
This assay determines the effect of c-Met degradation on cell proliferation and viability.

Materials:

c-Met dependent cancer cell line

96-well plates

PROTAC c-Met degrader-2

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or acidic isopropanol)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

Compound Treatment: Treat cells with a serial dilution of PROTAC c-Met degrader-2 for 72

hours.

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Add solubilization solution to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

and determine the IC₅₀ value.

Ternary Complex Formation
The formation of a stable ternary complex between c-Met, PROTAC c-Met degrader-2, and

CRBN is essential for efficient degradation. The stability and cooperativity of this complex are

key determinants of the degrader's potency.
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To cite this document: BenchChem. [Physical and chemical properties of PROTAC c-Met
degrader-2]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15544065#physical-and-chemical-properties-of-
protac-c-met-degrader-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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